molecular formula C22H17Cl2N3O2 B11116345 4-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11116345
M. Wt: 426.3 g/mol
InChI Key: WXZMMTCSIVQCDX-UHFFFAOYSA-N
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Description

4-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a furan ring, a dichlorophenyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves a multi-step process. The initial step often includes the preparation of the furan ring substituted with a dichlorophenyl group. This is followed by the formation of the pyrazolone core through cyclization reactions. The final step involves the condensation of the furan derivative with the pyrazolone under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

4-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-({(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one lies in its specific structural features, such as the combination of a furan ring with a dichlorophenyl group and a pyrazolone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H17Cl2N3O2

Molecular Weight

426.3 g/mol

IUPAC Name

4-[[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C22H17Cl2N3O2/c1-14-21(22(28)27(26(14)2)16-6-4-3-5-7-16)25-13-17-9-11-20(29-17)18-10-8-15(23)12-19(18)24/h3-13H,1-2H3

InChI Key

WXZMMTCSIVQCDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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